Ethyl 1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine-4-carboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a sulfonyl group, and a brominated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine-4-carboxylate typically involves multiple steps. One common method includes the bromination of 4,5-dimethylphenyl followed by sulfonylation to introduce the sulfonyl group. The piperidine ring is then formed through a cyclization reaction, and finally, the ethyl ester is introduced via esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the sulfonyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The brominated aromatic ring and sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylpiperidine derivatives and brominated aromatic compounds. Examples include:
- Ethyl 1-(2-chloro-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxylate
- Ethyl 1-(2-fluoro-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxylate
Uniqueness
Ethyl 1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine-4-carboxylate is unique due to the combination of its brominated aromatic ring and sulfonylpiperidine structure. This unique combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
IUPAC Name |
ethyl 1-(2-bromo-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4S/c1-4-22-16(19)13-5-7-18(8-6-13)23(20,21)15-10-12(3)11(2)9-14(15)17/h9-10,13H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMDTMHYERRRII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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